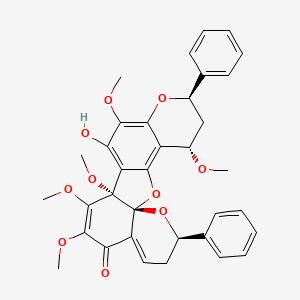
Calycopterone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calycopterone, also known as this compound, is a useful research compound. Its molecular formula is C35H34O10 and its molecular weight is 614.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Calycopterone has been reported to exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound operates through multiple pathways, including the induction of apoptosis and inhibition of cell proliferation. It affects the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor growth and survival.
-
In Vitro Studies :
- In studies involving human tumor cell lines, this compound demonstrated notable efficacy against solid tumors, with IC50 values indicating potent activity .
- A specific study reported that this compound effectively inhibited the proliferation of KRAS-mutated A549 lung cancer cells, showcasing its potential as a therapeutic agent for lung cancer.
-
In Vivo Studies :
- Animal models treated with this compound showed significant tumor regression in xenograft models of breast cancer, suggesting its potential for clinical application in combination therapies.
Antioxidant Properties
This compound has demonstrated strong antioxidant activity, which is critical in protecting cells from oxidative stress.
- Radical Scavenging Activity :
Hepatoprotective Effects
The hepatoprotective properties of this compound are significant, especially in models of liver damage.
- Mechanism : The compound appears to restore liver function by reducing elevated levels of liver enzymes (ALP, AST, ALT) induced by hepatotoxic agents like atorvastatin and clopidogrel .
- Case Studies :
Antidiabetic Activity
This compound has shown promise in managing diabetes through its effects on blood glucose levels.
- Study Findings : In streptozotocin-induced diabetic rats, treatment with hydroalcoholic extracts containing this compound resulted in significant reductions in blood glucose levels over two weeks. The treated groups exhibited improved glycemic control compared to untreated controls .
Summary of Biological Activities
The following table summarizes the biological activities of this compound:
| Application | Effectiveness | Mechanism of Action |
|---|---|---|
| Anticancer | Significant cytotoxicity | Induction of apoptosis; inhibition of PI3K/Akt/mTOR |
| Antioxidant | Strong radical scavenging | Scavenging superoxide and hydroxyl radicals |
| Hepatoprotective | Restoration of liver function | Reduction of liver enzyme levels |
| Antidiabetic | Blood glucose reduction | Modulation of oxidative stress |
Propiedades
Fórmula molecular |
C35H34O10 |
|---|---|
Peso molecular |
614.6 g/mol |
Nombre IUPAC |
(1R,5S,7R,13S,20R)-11-hydroxy-5,10,13,14,15-pentamethoxy-7,20-diphenyl-2,8,21-trioxapentacyclo[11.8.0.01,17.03,12.04,9]henicosa-3,9,11,14,17-pentaen-16-one |
InChI |
InChI=1S/C35H34O10/c1-38-24-18-23(20-14-10-7-11-15-20)43-30-25(24)29-26(28(37)31(30)39-2)34(42-5)33(41-4)32(40-3)27(36)21-16-17-22(44-35(21,34)45-29)19-12-8-6-9-13-19/h6-16,22-24,37H,17-18H2,1-5H3/t22-,23-,24+,34+,35-/m1/s1 |
Clave InChI |
CRTQTCGLSVSTRI-ZXTJMZMPSA-N |
SMILES isomérico |
CO[C@H]1C[C@@H](OC2=C(C(=C3C(=C12)O[C@@]45[C@]3(C(=C(C(=O)C4=CC[C@@H](O5)C6=CC=CC=C6)OC)OC)OC)O)OC)C7=CC=CC=C7 |
SMILES canónico |
COC1CC(OC2=C(C(=C3C(=C12)OC45C3(C(=C(C(=O)C4=CCC(O5)C6=CC=CC=C6)OC)OC)OC)O)OC)C7=CC=CC=C7 |
Sinónimos |
calycopterone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















